2-(3-Bromopropyl)phenol

Catalog No.
S8140840
CAS No.
57027-76-6
M.F
C9H11BrO
M. Wt
215.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Bromopropyl)phenol

CAS Number

57027-76-6

Product Name

2-(3-Bromopropyl)phenol

IUPAC Name

2-(3-bromopropyl)phenol

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

InChI

InChI=1S/C9H11BrO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,11H,3,5,7H2

InChI Key

VTIPCURIXQQIJC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCCBr)O

Canonical SMILES

C1=CC=C(C(=C1)CCCBr)O

2-(3-Bromopropyl)phenol is an organic compound characterized by the molecular formula C9H11BrO\text{C}_9\text{H}_{11}\text{BrO}. It consists of a phenolic group substituted with a 3-bromopropyl chain at the ortho position relative to the hydroxyl group. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry, due to its unique structural features and reactivity.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols. This allows for the formation of derivatives like 3-aminopropylphenol or 3-thiopropylphenol.
  • Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones, which are important intermediates in organic synthesis.
  • Reduction Reactions: The bromine atom can be reduced to yield the corresponding propylphenol, expanding the range of potential derivatives that can be synthesized.

Research indicates that 2-(3-Bromopropyl)phenol exhibits biological activity that may include enzyme inhibition. The mechanism of action involves the compound's ability to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially affecting their function. Moreover, the phenolic group can participate in hydrogen bonding, influencing interactions with biological molecules.

The synthesis of 2-(3-Bromopropyl)phenol typically involves the following methods:

  • Electrophilic Aromatic Substitution: This method involves the reaction of phenol with 3-bromopropanol in the presence of a strong acid catalyst. This reaction is conducted under controlled conditions to ensure high yield and purity.
  • Industrial Production: In industrial settings, continuous flow reactors may be utilized to maintain consistent quality and yield. The process often includes bromination of phenolic derivatives under optimized conditions for efficiency.

2-(3-Bromopropyl)phenol has several applications across different fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and inhibition.
  • Medicine: Investigations into its use in drug development are ongoing, particularly for designing molecules with specific biological activities.
  • Industry: It is utilized in producing specialty chemicals and materials with desired properties.

Studies focusing on the interactions of 2-(3-Bromopropyl)phenol with biological molecules have highlighted its potential as an inhibitor of certain enzymes. The bromine atom's ability to form covalent bonds enhances its reactivity towards nucleophiles found in proteins. Furthermore, the phenolic hydroxyl group contributes to various intermolecular interactions, making it a subject of interest in pharmacological research .

Several compounds share structural similarities with 2-(3-Bromopropyl)phenol. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-BromophenolLacks a propyl chainLess versatile in synthetic applications
2-(3-Chloropropyl)phenolChlorine atom instead of bromineDifferent reactivity and applications compared to bromine
3-PhenylpropanolPrecursor in synthesisLacks halogen functionality
4-(3-Bromopropyl)phenolBromopropyl chain at para positionDifferent reactivity profile due to substitution position
2-BromophenolBromine at ortho positionSimilar reactivity but lacks propyl chain

Uniqueness: The presence of both a phenolic group and a bromopropyl chain distinguishes 2-(3-Bromopropyl)phenol from other similar compounds. This unique structure allows it to participate in a wider range of

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

213.99933 g/mol

Monoisotopic Mass

213.99933 g/mol

Heavy Atom Count

11

Dates

Last modified: 04-14-2024

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